molecular formula C20H14F3NO2 B12124629 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid CAS No. 85010-08-8

2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid

Cat. No.: B12124629
CAS No.: 85010-08-8
M. Wt: 357.3 g/mol
InChI Key: IEPOWEALVQJTFU-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- is a compound that features a benzoic acid core substituted with a phenyl group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the phenylamino substitution.

    2-Fluoro-3-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a phenyl group.

    Benzoic acid, 5-iodo-2-[[3-(trifluoromethyl)phenyl]amino]-: Similar structure with an additional iodine atom .

Uniqueness

Benzoic acid, 2-[phenyl[3-(trifluoromethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

85010-08-8

Molecular Formula

C20H14F3NO2

Molecular Weight

357.3 g/mol

IUPAC Name

2-(N-[3-(trifluoromethyl)phenyl]anilino)benzoic acid

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)14-7-6-10-16(13-14)24(15-8-2-1-3-9-15)18-12-5-4-11-17(18)19(25)26/h1-13H,(H,25,26)

InChI Key

IEPOWEALVQJTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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